molecular formula C14H18F3NO2S B13262228 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine

Cat. No.: B13262228
M. Wt: 321.36 g/mol
InChI Key: AZZKWURBQWNPPB-UHFFFAOYSA-N
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Description

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a cyclopentan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzenesulfonyl derivatives using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the cyclopentan-1-amine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing the proteolysis of extracellular matrix proteins . This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclohexan-1-amine
  • 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-ol

Uniqueness

2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and materials science.

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]sulfonylethyl]cyclopentan-1-amine

InChI

InChI=1S/C14H18F3NO2S/c15-14(16,17)11-4-2-5-12(9-11)21(19,20)8-7-10-3-1-6-13(10)18/h2,4-5,9-10,13H,1,3,6-8,18H2

InChI Key

AZZKWURBQWNPPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)CCS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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